molecular formula C26H43ClN4O5S2 B608419 (2S)-2-amino-N-[(2S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride CAS No. 160312-62-9

(2S)-2-amino-N-[(2S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride

Cat. No.: B608419
CAS No.: 160312-62-9
M. Wt: 591.22
InChI Key: GIUFQWFJHXXXEQ-SYENMOKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-368,899 hydrochloride: is a potent, non-peptide, and orally active oxytocin receptor antagonist. It is used primarily in scientific research to study the roles of oxytocin in various physiological and behavioral processes. This compound exhibits high selectivity for the oxytocin receptor over related vasopressin receptors, making it a valuable tool for investigating oxytocin-mediated functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-368,899 hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the following steps:

Industrial Production Methods: Industrial production of L-368,899 hydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: L-368,899 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as sulfonyl and amide groups. These reactions can be used to modify the compound for various research purposes .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically derivatives of L-368,899 hydrochloride with modified functional groups, which can be used to study different aspects of oxytocin receptor interactions .

Scientific Research Applications

L-368,899 hydrochloride is widely used in scientific research due to its high selectivity and potency as an oxytocin receptor antagonist. Some of its key applications include:

Mechanism of Action

L-368,899 hydrochloride exerts its effects by selectively binding to and antagonizing the oxytocin receptor. This prevents oxytocin from activating the receptor, thereby inhibiting its downstream signaling pathways. The compound exhibits high selectivity for the oxytocin receptor over vasopressin receptors, which minimizes off-target effects. The primary molecular targets are the oxytocin receptors located in various tissues, including the brain, uterus, and mammary glands .

Comparison with Similar Compounds

Uniqueness of L-368,899 Hydrochloride: L-368,899 hydrochloride is unique due to its high oral bioavailability and rapid brain penetration, which allows it to selectively accumulate in areas of the limbic system. This makes it particularly useful for studying the centrally mediated roles of oxytocin in social behaviors and emotional regulation .

Properties

IUPAC Name

(2S)-2-amino-N-[(2S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N4O5S2.ClH/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33;/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31);1H/t20?,21-,23-,26?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUFQWFJHXXXEQ-PHSYAEQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)C[C@@H]4NC(=O)[C@H](CCS(=O)(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43ClN4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.